3,4-Difluorophenyl chloroformate
Description
This compound is primarily used in organic synthesis as an activating agent for introducing carbamate or carbonate functionalities, particularly in pharmaceutical intermediates. Its fluorinated aromatic ring enhances electron-withdrawing effects, which can influence reactivity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C7H3ClF2O2 |
|---|---|
Molecular Weight |
192.55 g/mol |
IUPAC Name |
(3,4-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-4-1-2-5(9)6(10)3-4/h1-3H |
InChI Key |
UZUSKWRSXHOBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 3,4-difluorophenyl chloroformate and related compounds:
Key Observations :
- Electron Effects: The dual fluorine substituents in this compound increase electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols compared to phenyl or mono-fluorinated analogs .
- Stability : Fluorine’s inductive effect may enhance stability against hydrolysis relative to alkyl chloroformates (e.g., ethyl chloroformate), which are more prone to moisture degradation .
Research Findings and Trends
- Pharmaceutical Relevance : The 3,4-difluorophenyl moiety is recurrent in bioactive molecules (e.g., MCHR1 antagonists in ), suggesting that its chloroformate derivative is valuable for introducing fluorinated aromatic groups into drug candidates .
- Reactivity Hierarchy : Based on substituent effects, reactivity follows:
3,4-Difluorophenyl > 4-Fluorophenyl > Phenyl > Alkyl Chloroformates This trend aligns with the electron-withdrawing capacity of substituents, critical for designing efficient coupling agents .
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